molecular formula C8H6N2O2 B1418101 2-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one CAS No. 27420-41-3

2-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No. B1418101
CAS RN: 27420-41-3
M. Wt: 162.15 g/mol
InChI Key: VVAVOWMMXLKTHN-UHFFFAOYSA-N
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Description

2-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one is a highly bioactive and multipurpose heterocyclic motif . It has applications in drugs, natural products, agrochemicals, material science, and organic synthesis . It is frequently found in bioactive synthetic and natural products .


Synthesis Analysis

A highly efficient method for the multicomponent synthesis of substituted 4H-pyrido[1,2-a]pyrimidine-2-hydroxy-4-one derivatives has been developed . This method starts from 4H-pyrido[1,2-a]primidine-2-hydroxy-4-one, β-naphthol, and substituted aromatic aldehydes, yielding moderate to good results .


Molecular Structure Analysis

The molecular formula of this compound is C8H6N2O2 . It has a molecular weight of 162.15 g/mol . The IUPAC name for this compound is 2-hydroxypyrido[1,2-a]pyrimidin-4-one .


Chemical Reactions Analysis

Alkylation of this compound was investigated under solid–liquid phase transfer catalysis conditions (PTC), using tetrabutylammonium bromide and potassium carbonate . The reaction with alkyl halides led to the formation of various 2-alkoxy products .


Physical And Chemical Properties Analysis

The compound has a topological polar surface area of 52.9 Ų . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 . It has a rotatable bond count of 0 .

Scientific Research Applications

Biological Activity and Pharmaceutical Potential

2-Hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one derivatives exhibit a broad spectrum of biological activities. This includes their role as selective aldose reductase inhibitors with antioxidant properties, which is significant in the context of therapeutic applications. The presence of phenol or catechol moieties in these derivatives enhances their inhibitory potency and antioxidant activities, indicating potential for pharmaceutical development (La Motta et al., 2007).

Chemical Synthesis and Modifications

There have been advancements in the chemical synthesis of this compound derivatives. For example, catalyst-free one-pot synthesis methods have been developed, contributing to more environmentally friendly and efficient production processes. This includes the synthesis of novel derivatives under neat reaction conditions, highlighting the versatility and practicality of these methods in chemical synthesis (Malathi et al., 2021).

Interaction with DNA

Research has also explored the interaction between certain derivatives of this compound and DNA. For instance, studies on compounds like 2-methyl-3-chloro-9-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine hydrochloride have shown potential interactions with DNA, suggesting applications in the study of DNA-binding mechanisms and the design of DNA-targeted therapies (Zhang et al., 2013).

Potential in Drug Discovery

The structure of this compound is associated with various biologically active compounds, making it an attractive scaffold in drug discovery. Its derivatives have shown potential in the development of new analgesics and other pharmaceuticals, indicating its importance in medicinal chemistry (Ukrainets et al., 2015).

Mechanism of Action

The 2-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one derivatives have shown significant antimicrobial activity . They have been evaluated against highly pathogenic Gram-positive and Gram-negative bacteria .

Future Directions

The synthetic potentiality and significant influence of this scaffold in drug discovery have been recognized . Various routes to synthesize 4H-pyrido[1,2-a]pyrimidin-4-one derivatives along with various derivatization methods such as via cross-coupling, C-H functionalization through arylation, alkenylation, sulfenylation, selenylation, phosphonation etc. are being explored .

properties

IUPAC Name

2-hydroxypyrido[1,2-a]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O2/c11-7-5-8(12)10-4-2-1-3-6(10)9-7/h1-5,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVAVOWMMXLKTHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=CC(=O)N2C=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30950100, DTXSID30989793
Record name 2-Hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Hydroxy-2H-pyrido[1,2-a]pyrimidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30989793
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

27420-41-3, 6966-58-1
Record name 27420-41-3
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=75618
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC68040
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=68040
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30950100
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Hydroxy-2H-pyrido[1,2-a]pyrimidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30989793
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one
Reactant of Route 2
2-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one
Reactant of Route 3
2-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one
Reactant of Route 4
2-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one
Reactant of Route 5
2-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one
Reactant of Route 6
2-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one

Q & A

Q1: What are some of the key reactions 2-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one can undergo?

A1: this compound (1) exhibits versatility in chemical transformations. Research indicates its successful alkylation under solid-liquid phase transfer catalysis (PTC) conditions using tetrabutylammonium bromide and potassium carbonate. This reaction with alkyl halides yields various 2-alkoxy products. [] Additionally, under similar PTC conditions, reacting compound 1 with epichlorohydrin or chloroacetonitrile produces novel O1,O3-disubstituted glycerol and oxazolopyridopyrimidone betaine derivatives, respectively. [] Furthermore, the compound can undergo halogenation using different halogenating agents to yield 3-halo-, 3,3-dihalo, and 2,3-dihalopyrido[1,2-a]pyrimidines. [] These reactions highlight the potential of this compound as a building block for more complex molecules.

Q2: Can this compound be used to synthesize more complex structures?

A2: Yes, this compound serves as a valuable precursor for synthesizing heteroannulated chromeno[2,3-b]pyridines. [] When reacted with 2-amino-6-methylchromone-3-carboxaldehyde in the presence of 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) as a catalyst, it readily forms a variety of these fused heterocyclic systems. [] This method highlights the utility of this compound in constructing diverse and potentially biologically active compounds.

Q3: Has this compound shown any promising biological activity?

A3: While research primarily focuses on the synthesis and reactivity of this compound derivatives, one study investigated a related compound, 3-butyl-2-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one (BHPP), for its effect on plant senescence. BHPP demonstrated an ability to inhibit senescence in soybean seedlings under low CO2 conditions. [] This finding suggests potential applications for this class of compounds in plant science and warrants further exploration of their biological activities.

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